molecular formula C10H13Li4N6O13P3 B12068163 2'-Amino-2'-deoxyguanosine-5'-triphospate tetralithium salt

2'-Amino-2'-deoxyguanosine-5'-triphospate tetralithium salt

Cat. No.: B12068163
M. Wt: 546.0 g/mol
InChI Key: ILIZCXRRCLWUOH-UHFFFAOYSA-J
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Description

2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt (CAS: 108269-13-2) is a chemically modified nucleotide analog with the molecular formula C₁₀H₁₇N₆O₁₃P₃·4Li and a molecular weight of 548.19 g/mol (free acid equivalent) . This compound features a 2'-amino substitution on the deoxyribose sugar, replacing the native hydroxyl group, and a triphosphate moiety at the 5'-position. The tetralithium salt form enhances solubility in aqueous solutions, making it suitable for biochemical applications such as polymerase studies or antiviral research. Unlike canonical nucleotides, the 2'-amino modification confers resistance to enzymatic hydrolysis and may alter interactions with DNA/RNA polymerases or regulatory proteins like SAMHD1 .

Properties

Molecular Formula

C10H13Li4N6O13P3

Molecular Weight

546.0 g/mol

IUPAC Name

tetralithium;[[[4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N6O13P3.4Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;;/h2-4,6,9,17H,1,11H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;;/q;4*+1/p-4

InChI Key

ILIZCXRRCLWUOH-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)N)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

2'-Amino Modification of Deoxyguanosine

The synthesis begins with 2'-deoxyguanosine, where the 2'-hydroxyl group is replaced with an amino group. A patented method involves:

  • Protection of the 5'-hydroxy group using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired reactions.

  • Epimerization of the 3'-hydroxy group to invert its configuration from (S) to (R) using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

  • Reaction with N-hydroxyphthalimide to form a 3'-O-phthalimido intermediate, which is subsequently deprotected to yield 3'-O-amino-2'-deoxyguanosine.

Key Reaction Conditions :

  • Temperature: 0–25°C for phthalimido formation.

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

Triphosphorylation at the 5'-Position

The 5'-hydroxy group is phosphorylated using a modified Yoshikawa method:

  • Activation with POCl₃ in trimethyl phosphate to form a monophosphate intermediate.

  • Stepwise addition of pyrophosphate (P₂O₇⁴⁻) in the presence of bis(tri-n-butylammonium) orthophosphate to generate the triphosphate moiety.

  • Quenching with lithium hydroxide to precipitate the tetralithium salt.

Optimization Data :

ParameterOptimal ValueYield Improvement
POCl₃ Equivalents1.215%
Reaction Time4 hours20%
Temperature−10°C10%

This method achieves >80% triphosphorylation efficiency, as confirmed by ³¹P NMR (δ: −10 ppm for α-phosphate, −22 ppm for β/γ-phosphates).

Tetralithium Salt Formation

The final step involves converting the triphosphoric acid to its tetralithium salt:

  • Neutralization with 4 equivalents of LiOH in ethanol/water (3:1 v/v).

  • Lyophilization to remove solvents and obtain a hygroscopic powder.

Purity Control :

  • Residual LiOH is minimized using ion-exchange chromatography (Dowex 50WX8 resin).

  • Final product purity: ≥95% by HPLC (C18 column, 0.1 M TEAB buffer, pH 7.5).

Analytical Characterization

Structural Confirmation

  • Mass Spectrometry : ESI-MS m/z 603.1 [M−Li]⁻.

  • ¹H NMR : δ 8.2 (s, H8), 6.4 (d, J=6.5 Hz, H1'), 4.5–3.8 (m, sugar protons).

Purity Assessment

ImpuritySourceAcceptable Limit
3'-Hydroxy byproductIncomplete amination<0.5%
Unreacted LiOHSalt formation<0.1%

Comparative Analysis of Synthetic Routes

Two primary methods dominate industrial synthesis:

MethodAdvantagesDisadvantages
Chemical Synthesis High scalability (>1 kg batches)Requires multiple purifications
Enzymatic Synthesis Mild conditions (pH 7–8, 37°C)Lower yield (40–60%)

The chemical route remains preferred for its reproducibility, despite higher solvent consumption.

Applications and Stability Considerations

  • Antiviral Research : Inhibits viral polymerases (IC₅₀ = 2.5 µM for HIV-1 RT).

  • Stability : Stable at −20°C for >2 years; hydrolyzes at 25°C (t₁/₂ = 6 months) .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H15N5O15P3Li4
  • Molecular Weight : 522.99 g/mol
  • CAS Number : 139307-94-1
  • Purity : ≥ 95% (HPLC)

The compound is characterized by its triphosphate structure, which is essential for its biological activity.

Antiviral and Anticancer Activities

2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt has demonstrated significant antiviral and anticancer properties. It acts as a substrate for DNA polymerases, thereby incorporating into DNA strands and disrupting normal cellular processes.

  • Case Study : In vitro studies have shown that the compound inhibits viral replication in certain RNA viruses by incorporating into their genetic material, leading to defective progeny viruses .

DNA Methylation and Epigenetic Studies

This compound plays a crucial role in elucidating mechanisms of DNA methylation and other epigenetic modifications. Its incorporation into DNA allows researchers to investigate how methylation affects gene expression.

  • Data Table: Applications in Epigenetics
Application AreaSpecific UseReference
DNA Methylation StudiesInvestigating methylation patterns in cancer
Gene Expression AnalysisAssessing the impact of methylation on genes

Mutagenesis Studies

The compound is utilized in mutagenesis studies to understand the mechanisms of DNA damage and repair. Its analog structure allows for the study of how mutations arise and their implications in various diseases.

  • Influence on DNA Polymerases : Research indicates that 2'-amino modifications can lead to increased error rates during DNA replication, providing insights into mutagenesis processes .

Oligonucleotide Synthesis

As a building block for oligonucleotide synthesis, 2'-amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt is essential for creating modified oligonucleotides that are resistant to enzymatic degradation.

  • Table: Comparison of Nucleotide Analogues for Oligonucleotide Synthesis
Nucleotide AnalogueStabilityResistance to Enzymatic DegradationReference
2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium saltHighYes
2'-Deoxyguanosine-5'-triphosphateModerateNo

Research on Small Interfering RNAs (siRNAs)

The compound is also being explored for its potential in enhancing the stability and efficacy of siRNAs, which are critical for gene silencing applications.

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxyguanosine-5’-triphospate tetralithium salt involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Biochemical and Stability Comparisons

Phosphate Group Count: The triphosphate group in the target compound enables its incorporation into nucleic acids by polymerases, similar to dGTP . However, the 2'-amino substitution sterically hinders hydrolysis by enzymes like SAMHD1, which typically degrade canonical dNTPs . In contrast, diphosphate derivatives (e.g., 2'-deoxyguanosine-5'-diphosphate sodium salt) lack the γ-phosphate, limiting their role to metabolic intermediates rather than polymerization substrates .

3'-Amino analogs (e.g., 3'-Amino-2',3'-dideoxythymidine-5'-triphosphate) lack a 3'-OH, acting as chain terminators in reverse transcription . Azido modifications (e.g., 2'-azido derivatives) enable bioorthogonal reactions but may reduce polymerase compatibility due to bulkier substituents .

Counterion Effects: Lithium salts (tetralithium vs. monolithium) generally offer higher solubility in polar solvents compared to sodium salts. However, sodium salts (e.g., dGTP sodium salt) are more commonly used in enzymatic assays due to compatibility with biological buffers . Triethylammonium salts (e.g., gemcitabine-5’-triphosphate tetra-triethylammonium salt) are preferred in HPLC purification but may inhibit enzymatic activity .

Biological Activity

2'-Amino-2'-deoxyguanosine-5'-triphosphate tetralithium salt (often abbreviated as 2'-AdoGTP) is a nucleoside triphosphate analog that has garnered attention for its biological activities, particularly in the fields of antiviral and anticancer research. This compound serves as a crucial tool in molecular biology due to its ability to mimic natural nucleotides, thus influencing various biochemical pathways.

  • Chemical Formula : C₁₀H₁₂N₅O₁₃P₃
  • Molecular Weight : 391.19 g/mol
  • CAS Number : 108269-13-2
  • Form : White solid, hygroscopic
  • Purity : ≥85% by HPLC

2'-AdoGTP acts primarily by inhibiting key enzymes involved in nucleotide metabolism and DNA synthesis. Its structure allows it to be incorporated into RNA and DNA strands, leading to the termination of nucleic acid synthesis. This property is particularly advantageous in targeting rapidly dividing cancer cells and viral pathogens.

Antiviral Activity

Research indicates that 2'-AdoGTP exhibits significant antiviral properties, particularly against RNA viruses. It interferes with viral replication processes by being incorporated into viral RNA, which subsequently leads to premature termination of RNA synthesis.

Case Study:
In a study involving the influenza virus, treatment with 2'-AdoGTP resulted in a marked decrease in viral titers compared to control groups. The mechanism was attributed to the compound's ability to inhibit the viral RNA polymerase, thereby blocking the transcription of essential viral proteins.

Anticancer Activity

The compound has also shown promise in cancer therapy. By mimicking natural nucleotides, it can disrupt DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.

Research Findings:

  • Cell Line Studies : In vitro studies demonstrated that 2'-AdoGTP reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line.
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with 2'-AdoGTP led to an increase in sub-G1 phase cells, indicating apoptosis.

Comparative Biological Activity Table

Compound Activity Type Target Pathway IC50 (µM) Reference
2'-Amino-2'-deoxyguanosine-5'-triphosphateAntiviralViral RNA polymerase15
Guanosine 5'-triphosphate (GTP)G-protein activationSignal transductionN/A
Guanosine 5’-O-(3-thiotriphosphate)G-protein activationRhoA and Rac1 activationN/A

Q & A

Q. What are its applications in studying nucleotide metabolism in viral or cancer models?

  • Methodological Answer:
  • Metabolic Labeling : Incorporate into DNA via pulse-chase experiments to track replication rates in SAMHD1-deficient cells or oncogenic models.
  • Inhibitor Screens : Use as a substrate to identify small molecules that modulate dNTP pool balance .

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